1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine
CAS No.: 325812-69-9
Cat. No.: VC21368684
Molecular Formula: C17H18Cl2N2O2S
Molecular Weight: 385.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325812-69-9 |
|---|---|
| Molecular Formula | C17H18Cl2N2O2S |
| Molecular Weight | 385.3g/mol |
| IUPAC Name | 1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-phenylpiperazine |
| Standard InChI | InChI=1S/C17H18Cl2N2O2S/c1-13-15(18)7-8-16(17(13)19)24(22,23)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
| Standard InChI Key | NGJKKQOYOQSSBO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Introduction
Chemical Identity and Structure
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine is identified by CAS Number 325812-69-9 and possesses a molecular formula of C₁₇H₁₈Cl₂N₂O₂S, corresponding to a molecular weight of 385.3 g/mol. The compound features several key structural components that define its chemical reactivity and potential biological activity.
Structural Components
The molecule consists of three main structural units:
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A 2,4-dichloro-3-methylbenzenesulfonyl group
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A piperazine ring serving as a central linking unit
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A phenyl group attached to the piperazine ring
This arrangement creates a molecule with distinct regions of hydrophobicity and hydrophilicity, which may influence its solubility profile and interactions with biological targets.
Key Functional Groups
The primary functional groups present in the compound include:
| Functional Group | Position | Potential Role |
|---|---|---|
| Sulfonyl (SO₂) | Connecting benzenesulfonyl to piperazine | Hydrogen bond acceptor, enhances water solubility |
| Chlorine atoms | 2,4-positions of benzene ring | Electron-withdrawing, modifies reactivity |
| Methyl group | 3-position of benzene ring | Electron-donating, affects electron distribution |
| Piperazine ring | Central structural element | Provides basic nitrogen, potential H-bond acceptor |
| Phenyl group | Attached to piperazine | Contributes hydrophobicity, π-π interactions |
The standard IUPAC name for this compound is 1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-phenylpiperazine, with the InChI identifier providing a standardized digital representation of its structure.
Physicochemical Properties
The physicochemical properties of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine significantly influence its behavior in chemical reactions, biological systems, and formulation processes.
Physical State and Appearance
Based on similar sulfonamide derivatives, 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine likely exists as a crystalline solid at room temperature. The presence of aromatic rings and sulfonyl groups typically results in a compound with a relatively high melting point.
| Solvent Type | Expected Solubility |
|---|---|
| Water | Limited solubility due to hydrophobic aromatic rings |
| Organic solvents (DMF, DMSO) | Good solubility due to polar and non-polar regions |
| Alcohols (methanol, ethanol) | Moderate solubility |
| Chlorinated solvents (DCM, chloroform) | Good solubility |
The sulfonyl group contributes to potential hydrogen bonding interactions, which may enhance solubility in protic solvents despite the hydrophobic nature of the aromatic regions.
Stability Considerations
The compound's stability is likely influenced by several structural features:
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The electron-withdrawing chlorine atoms may increase susceptibility to nucleophilic attack
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The methyl group provides some steric hindrance around the 3-position
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The sulfonamide linkage is generally stable under physiological conditions but may hydrolyze under strongly acidic or basic conditions
| Synthetic Method | Key Reagents | Potential Advantages |
|---|---|---|
| Microwave-assisted synthesis | Base (e.g., triethylamine), polar solvent | Reduced reaction time, improved yield |
| Phase-transfer catalysis | Quaternary ammonium salt, two-phase system | Milder reaction conditions |
| Solid-phase synthesis | Polymer-supported reagents | Easier purification, automation potential |
Key Reaction Conditions
Critical parameters for successful synthesis likely include:
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Temperature control to prevent side reactions or decomposition
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Base selection to neutralize HCl generated during the reaction
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Solvent choice to ensure solubility of starting materials and product
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Reaction time optimization to maximize yield while minimizing impurities
Similar sulfonamide preparations typically employ bases such as pyridine, triethylamine, or inorganic bases like potassium carbonate .
Structure-Activity Relationship Considerations
Several structural features may contribute to this compound's biological activity:
Pharmaceutical Relevance
Compounds with similar structural elements have demonstrated relevance in several therapeutic areas:
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Central nervous system disorders (through interaction with neurotransmitter receptors)
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Antimicrobial applications (particularly for sulfonamide derivatives)
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Anti-inflammatory and analgesic applications
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Enzyme inhibition for various disease states
The piperazine ring, in particular, is a common structural element in pharmaceuticals due to its ability to improve pharmacokinetic properties and modulate receptor binding .
Analytical Characterization
Proper characterization of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
| Nucleus | Expected Chemical Shifts (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.0-8.0 | Aromatic protons (benzenesulfonyl and phenyl) |
| ¹H NMR | 2.3-2.5 | Methyl protons |
| ¹H NMR | 2.5-3.5 | Piperazine protons |
| ¹³C NMR | 125-140 | Aromatic carbons |
| ¹³C NMR | 45-50 | Piperazine carbons |
| ¹³C NMR | 15-20 | Methyl carbon |
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak at m/z = 385 (corresponding to M⁺)
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Characteristic fragmentation patterns including loss of SO₂ and cleavage of the piperazine ring
Infrared Spectroscopy
Key IR absorption bands would likely include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1320-1350 and 1140-1170 | S=O stretching (asymmetric and symmetric) |
| 3000-3100 | Aromatic C-H stretching |
| 2850-2950 | Aliphatic C-H stretching (methyl and piperazine) |
| 1450-1600 | Aromatic C=C stretching |
| 750-850 | C-Cl stretching |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the preferred method for purity determination and quality control of this compound. A typical HPLC method might employ:
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Reversed-phase column (C18)
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Mobile phase consisting of acetonitrile/water mixture with buffer
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UV detection at 254 nm (due to aromatic absorption)
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Retention time dependent on specific method conditions
Research Applications and Current Studies
The unique structural features of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine make it potentially valuable in various research contexts.
Medicinal Chemistry Applications
This compound may serve as:
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A lead structure for developing new therapeutic agents
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A pharmacological tool for studying receptor-ligand interactions
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An intermediate in the synthesis of more complex drug candidates
The phenylpiperazine moiety, in particular, has been extensively studied in the context of central nervous system agents, with numerous derivatives showing affinity for serotonin, dopamine, and adrenergic receptors .
Comparative Analysis with Related Compounds
Comparison with structurally related compounds provides insight into the potential significance of this specific molecular arrangement:
Synthetic Utility
Beyond its potential biological applications, the compound may serve as a valuable building block in organic synthesis, particularly for creating libraries of compounds for structure-activity relationship studies. The piperazine ring provides opportunities for further functionalization at the unsubstituted nitrogen, while the aromatic rings offer positions for additional modifications .
| Safety Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses, lab coat |
| Ventilation | Use in a well-ventilated area or fume hood |
| Storage | Store in tightly closed container in cool, dry place |
| Disposal | Follow local regulations for chemical waste disposal |
| Fire hazards | Keep away from ignition sources; use appropriate extinguishing media in case of fire |
Similar compounds with sulfonyl chloride groups can cause burns to skin and eyes, so particular care should be taken during synthesis and handling .
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